molecular formula C8H9Cl2N B8335430 3-Chloro-5-chloromethyl-2-ethyl-pyridine

3-Chloro-5-chloromethyl-2-ethyl-pyridine

Cat. No. B8335430
M. Wt: 190.07 g/mol
InChI Key: NQAYHWXZFXFUSX-UHFFFAOYSA-N
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Patent
US07361671B2

Procedure details

5-Chloro-6-ethyl-pyridin-3-yl-methanol (4.00 g, 23.3 mmol) is treated with thionyl chloride (50 mL, 685 mmol) and stirred at room temperature for 3 h. The excess SOCl2 is removed under reduced pressure. Water (300 mL) is added and the mixture is neutralized with solid Na2CO3. The precipitated product is filtered, washed with H2O (200 mL) and dried in vacuo to provide 3-chloro-5-chloromethyl-2-ethyl-pyridine as a light brown oil (4.3 g, 97%): Rf 0.54 (30% ethyl acetate in n-heptane), 1H NMR (CDCl3, 300 MHz) δ 8.42 (d, J=1.9 Hz 1 H), 7.70 (d, J=1.9 Hz, 1 H), 4.55 (s, 2 H), 2.97 (q, J=7.4 Hz, 2 H), 1.30 (t, J=7.4 Hz, 3 H). ESI-LCMS m/z calcd for C8H9Cl2N: 189.0; found 190.0 (M+1)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:10]O)[CH:5]=[N:6][C:7]=1[CH2:8][CH3:9].S(Cl)([Cl:14])=O>>[Cl:1][C:2]1[C:7]([CH2:8][CH3:9])=[N:6][CH:5]=[C:4]([CH2:10][Cl:14])[CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C=NC1CC)CO
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess SOCl2 is removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (300 mL) is added
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
WASH
Type
WASH
Details
washed with H2O (200 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)CCl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.